1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid
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Overview
Description
1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . This compound is characterized by a cyclopropyl group attached to a 1,2,3-triazole ring, which is further substituted with a carboxylic acid group at the 5-position
Mechanism of Action
1,2,3-Triazoles are a class of heterocyclic compounds that have been studied for their diverse biological activities . They are known to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
The mode of action of 1,2,3-triazoles often involves interactions with various biological targets. For example, some 1,2,3-triazoles have been tested as inhibitors of Rho GTPases, which play an important role in hyperproliferative and neoplastic diseases . These compounds inhibit Rac and Cdc42 GTPases, whose hyperactive expression or overexpression is one of the mechanisms of cancer signaling and metastasis .
The biochemical pathways affected by 1,2,3-triazoles can vary widely depending on the specific compound and its targets. For example, inhibition of Rho GTPases can affect multiple signaling pathways involved in cell proliferation and migration .
The pharmacokinetics of 1,2,3-triazoles, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors that can influence the pharmacokinetics include the compound’s chemical structure, its formulation, and the route of administration.
The result of the action of 1,2,3-triazoles can include changes at the molecular and cellular levels, such as inhibition of enzyme activity, disruption of signaling pathways, and induction of cell death .
Biochemical Analysis
Biochemical Properties
Triazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the triazole derivative and the biomolecules it interacts with .
Cellular Effects
Triazole derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of copper(I) catalysts for the cycloaddition step, and the subsequent steps may require various reagents and conditions depending on the specific synthetic route chosen .
Industrial Production Methods
the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Comparison with Similar Compounds
1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at the 4-position instead of the 5-position.
1H-1,2,3-triazole-5-carboxylic acid: This compound lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain contexts.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
3-cyclopropyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-6(11)5-3-7-8-9(5)4-1-2-4/h3-4H,1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAHYDCUFANRHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CN=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784650-04-9 |
Source
|
Record name | 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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